ETHYL SEC-BUTYL SULFIDE

CAS No.: 5008-72-0

Cat. No.: VC3896182

Molecular Formula: C6H14S

Molecular Weight: 118.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5008-72-0 |

|---|---|

| Molecular Formula | C6H14S |

| Molecular Weight | 118.24 g/mol |

| IUPAC Name | 2-ethylsulfanylbutane |

| Standard InChI | InChI=1S/C6H14S/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3 |

| Standard InChI Key | JFNGZXUPUVUYST-UHFFFAOYSA-N |

| SMILES | CCC(C)SCC |

| Canonical SMILES | CCC(C)SCC |

Introduction

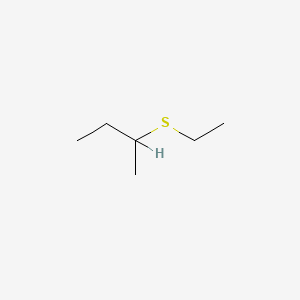

Chemical Structure and Nomenclature

Ethyl sec-butyl sulfide, systematically named 2-(ethylthio)butane, belongs to the class of thioethers. Its structure comprises a sulfur atom connecting an ethyl group (-CH₂CH₃) to a sec-butyl group (-CH(CH₂)CH₂CH₃). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the longest carbon chain, resulting in the sec-butyl moiety being positioned at the second carbon of the sulfide .

Molecular Geometry and Stereochemistry

The compound’s molecular geometry is influenced by the tetrahedral arrangement around the sulfur atom. Unlike its tert-butyl counterpart, which exhibits a branched structure with a central quaternary carbon, the sec-butyl group introduces a chiral center at the second carbon. This chirality grants ethyl sec-butyl sulfide potential stereoisomerism, though industrial samples often exist as racemic mixtures due to non-stereoselective synthesis methods .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄S | |

| Molar Mass | 118.24 g/mol | |

| Boiling Point | 133.65–134°C | |

| Density | 0.831 g/cm³ | |

| Refractive Index | 1.4451 | |

| SMILES Notation | CCSC(C)CC |

Synthesis and Industrial Production

Ethyl sec-butyl sulfide is primarily synthesized through thioetherification reactions, where thiols react with olefins or alkyl halides. Industrial production often occurs incidentally during MTBE manufacturing, where ethanethiol reacts with isobutene under acidic conditions .

Thioetherification of Ethanethiol and Isobutene

In one documented process, ethanethiol (CH₃CH₂SH) reacts with isobutene (C₄H₈) in the presence of a macroporous cation exchange resin (e.g., D006 resin) at 55–70°C. The reaction proceeds via electrophilic addition, yielding ethyl sec-butyl sulfide as a minor product alongside tert-butyl ethyl sulfide :

This pathway highlights the compound’s role as a contaminant in MTBE, necessitating advanced purification techniques to meet fuel quality standards .

Phase-Transfer Catalysis (PTC) Methods

A solvent-free PTC approach, initially developed for sec-butyl disulfide, has been adapted for sulfide synthesis. Using quaternary ammonium salts as catalysts, sodium disulfide (Na₂S₂) reacts with sec-butyl bromide in aqueous media. While this method achieves high atom economy (>92% yield), its application to ethyl sec-butyl sulfide requires substituting sec-butyl bromide with ethyl bromide and optimizing reaction stoichiometry .

Physicochemical Properties

Thermal Stability and Volatility

The compound’s boiling point (134°C) and density (0.831 g/cm³) reflect its moderate volatility and hydrophobic nature . These properties make it susceptible to distillation-based separation from higher-boiling petroleum fractions.

Spectroscopic Characteristics

-

NMR: The proton NMR spectrum exhibits distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 2.5–2.7 ppm, quartet) and sec-butyl moiety (δ 1.0–1.1 ppm, doublet; δ 1.4–1.6 ppm, multiplet) .

-

GC-MS: Retention times in gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) range between 19.2–19.5 minutes under standard conditions .

Industrial Applications and Challenges

Fuel Additive Contaminant

Ethyl sec-butyl sulfide is a persistent sulfur contaminant in MTBE, a gasoline oxygenate. Despite low concentrations (typically <10 ppm), its presence contributes to sulfur oxide emissions during combustion, necessitating hydrodesulfurization (HDS) treatments .

Table 2: Sulfur Compounds in MTBE

| Compound | Concentration (ppm S) | Source |

|---|---|---|

| Ethyl sec-butyl sulfide | 2–8 | |

| tert-Butyl methyl sulfide | 5–15 | |

| Dimethyl trisulfide | 1–3 |

Organic Synthesis Intermediate

The compound’s sulfide group serves as a nucleophile in alkylation and oxidation reactions. For example, oxidation with hydrogen peroxide yields ethyl sec-butyl sulfoxide, a chiral auxiliary in asymmetric synthesis .

Recent Advances and Future Directions

Recent studies have focused on minimizing ethyl sec-butyl sulfide formation during MTBE production by optimizing catalyst selectivity. Zeolite-based catalysts, for instance, reduce thioetherification side reactions by restricting access to bulkier thiols . Additionally, advances in GC-SCD and mass spectrometry have improved detection limits to <0.1 ppm, enabling stricter quality control in fuel refining .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume